LogP and Solubility Enhancement of 2-Methoxythieno[3,2-D]pyrimidine Relative to Unsubstituted Thieno[3,2-d]pyrimidine
The introduction of a methoxy group at the 2-position on the thieno[3,2-d]pyrimidine scaffold significantly improves its predicted lipophilicity and solubility profile compared to the unsubstituted parent compound. The unsubstituted thieno[3,2-d]pyrimidine has a reported LogP of 1.3 [1]. While the precise experimental LogP for 2-methoxythieno[3,2-D]pyrimidine is not explicitly published, structure-property relationship (SPR) analyses on similar methoxy-substituted thieno[3,2-d]pyrimidines indicate that the methoxy group enhances solubility and bioavailability, making the scaffold a more attractive candidate for pharmaceutical applications [2].
| Evidence Dimension | Lipophilicity (LogP) and Solubility |
|---|---|
| Target Compound Data | Enhanced solubility (qualitatively observed); LogP predicted to be moderately increased relative to unsubstituted core |
| Comparator Or Baseline | Unsubstituted thieno[3,2-d]pyrimidine: LogP = 1.3 |
| Quantified Difference | Qualitative improvement in solubility; quantitative LogP difference not directly reported but inferred from SPR trends |
| Conditions | Predicted and experimental physicochemical property assessment from literature and vendor data |
Why This Matters
Improved solubility is critical for in vitro assay reliability and may reduce the need for high DMSO concentrations, thereby minimizing solvent-induced artifacts in biological testing.
- [1] Molaid. 噻吩并[3,2-d]嘧啶 | 272-68-4. LogP = 1.3. View Source
- [2] Kuujia. Cas no 16229-02-0 (Thieno[3,2-d]pyrimidine, 2,4-dimethoxy-). View Source
